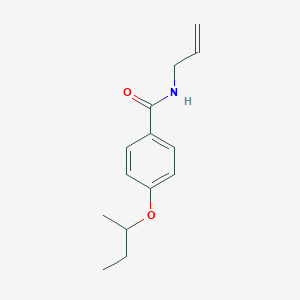![molecular formula C22H25NO4 B268322 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268322.png)
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide, also known as MTB, is a compound that has been synthesized and studied for its potential therapeutic applications. MTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In
作用机制
The mechanism of action of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide may be able to alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which may make it a potential anti-inflammatory agent. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to inhibit the growth of various fungal strains, suggesting that it may have potential as an antifungal agent.
实验室实验的优点和局限性
One of the advantages of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is that it has been found to be relatively non-toxic to normal cells, making it a potentially safe and effective treatment for cancer. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to be stable in various solvents, making it easy to work with in lab settings. However, one limitation of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is that it can be difficult to synthesize, and may require specialized equipment and expertise.
未来方向
There are several future directions for research on 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide. One area of research could be to further investigate its potential as an anti-inflammatory agent, and to determine its mechanism of action in this regard. Additionally, further research could be done to investigate its potential as an antifungal agent, and to determine its efficacy against various fungal strains. Finally, more research could be done to investigate the potential use of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
合成方法
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-hydroxybenzaldehyde with tetrahydrofuran-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methylprop-2-en-1-ol and benzoyl chloride to produce 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide. This method has been found to be efficient and yields high purity 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide.
科学研究应用
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has also been investigated for its potential use as an anti-inflammatory agent, and has been found to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been studied for its potential use as an antifungal agent, and has been found to inhibit the growth of various fungal strains.
属性
产品名称 |
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide |
|---|---|
分子式 |
C22H25NO4 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
3-(2-methylprop-2-enoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H25NO4/c1-16(2)14-26-20-6-3-5-17(13-20)22(24)23-18-8-10-19(11-9-18)27-15-21-7-4-12-25-21/h3,5-6,8-11,13,21H,1,4,7,12,14-15H2,2H3,(H,23,24) |
InChI 键 |
XXRPJPHECJWUNB-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
规范 SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)
